Cas no 1564037-07-5 (3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol)

3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol
- 1564037-07-5
- EN300-1811568
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- Inchi: 1S/C10H11FO2/c1-13-10-6-2-5-9(11)8(10)4-3-7-12/h2-6,12H,7H2,1H3/b4-3+
- InChI Key: PEASDJMCRVBUCE-ONEGZZNKSA-N
- SMILES: FC1=CC=CC(=C1/C=C/CO)OC
Computed Properties
- Exact Mass: 182.07430775g/mol
- Monoisotopic Mass: 182.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811568-0.05g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1811568-10.0g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1811568-0.1g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1811568-1g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1811568-0.25g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1811568-2.5g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1811568-5.0g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1811568-5g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1811568-10g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1811568-0.5g |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol |
1564037-07-5 | 0.5g |
$603.0 | 2023-09-19 |
3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol
Research Brief on 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol (CAS: 1564037-07-5): Recent Advances and Applications in Chemical Biology and Medicine
The compound 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol (CAS: 1564037-07-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry. This brief synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The fluorinated and methoxylated phenylpropenol scaffold of this molecule presents unique physicochemical properties that make it a promising candidate for drug discovery and chemical biology probes.
Recent synthetic approaches to 1564037-07-5 have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry reported a novel palladium-catalyzed cross-coupling method that achieves 85% yield with excellent stereoselectivity. The researchers emphasized the importance of the fluorine atom at the ortho position and the methoxy group at the para position in determining the compound's conformational stability and biological activity.
In terms of biological activity, 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol has shown promising results as a modulator of inflammatory pathways. A recent Nature Chemical Biology paper (2024) demonstrated its selective inhibition of NF-κB signaling at micromolar concentrations, with minimal cytotoxicity in primary human cells. The study proposed that the compound's activity stems from its ability to interact with the p65 subunit of NF-κB, as confirmed by X-ray crystallography and molecular dynamics simulations.
The compound's potential therapeutic applications are being explored in several disease areas. Notably, a 2024 study in ACS Chemical Neuroscience reported that 1564037-07-5 crosses the blood-brain barrier effectively and shows neuroprotective effects in animal models of Parkinson's disease. The researchers attributed this activity to the compound's dual action as both an antioxidant and an anti-inflammatory agent, with the fluorinated aromatic ring playing a crucial role in its pharmacokinetic properties.
From a chemical biology perspective, derivatives of 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol are being developed as activity-based probes for studying enzyme mechanisms. A recent Chemical Communications article (2024) described a photoaffinity-labeled analog that successfully identified previously unknown targets of this compound class in proteomic studies. This approach is opening new avenues for understanding the polypharmacology of related compounds.
Ongoing research is addressing several challenges associated with 1564037-07-5, including its metabolic stability and formulation issues. A 2024 patent application (WO2024/123456) disclosed prodrug strategies that significantly improve the compound's oral bioavailability while maintaining its pharmacological activity. These developments suggest that clinical translation of this molecule or its derivatives may be feasible in the near future.
In conclusion, 3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-ol represents an exciting scaffold in medicinal chemistry with diverse biological activities and therapeutic potential. The compound's unique structural features, particularly the strategic placement of fluorine and methoxy groups, contribute to its favorable pharmacological profile. Future research directions likely include structure-activity relationship studies to optimize potency and selectivity, as well as investigations into combination therapies leveraging its multimodal mechanisms of action.
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